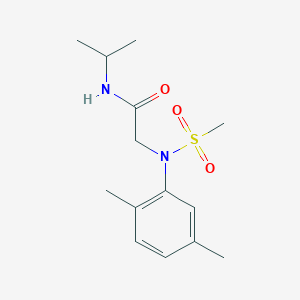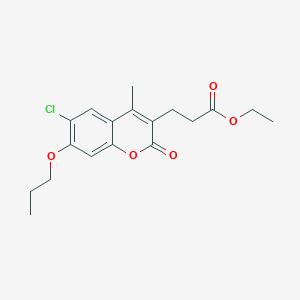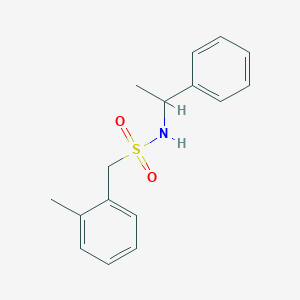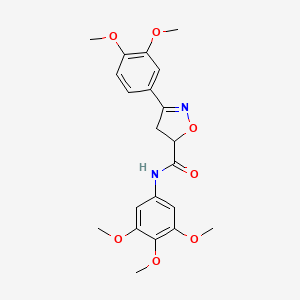
N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in treating various diseases. Originally developed as an antihistamine, Dimebon has been found to have other pharmacological properties that make it a promising candidate for treating neurodegenerative diseases, such as Alzheimer's and Huntington's disease.
Mecanismo De Acción
The exact mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve multiple targets in the brain. N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been found to block the activity of certain receptors in the brain, including the NMDA receptor and the sigma-1 receptor, which are involved in regulating neuronal activity and synaptic plasticity. N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide may also have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective properties.
Biochemical and physiological effects:
Studies have shown that N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide can improve cognitive function and memory in animal models of Alzheimer's disease, and can also reduce the accumulation of toxic proteins in the brain that are associated with the disease. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been found to have neuroprotective effects, which may help to slow the progression of neurodegenerative diseases. N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has also been shown to improve mitochondrial function, which could contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been extensively studied and has a well-established safety profile. However, one limitation is that the exact mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, which could make it difficult to design experiments to test its effects.
Direcciones Futuras
There are several potential future directions for research on N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is in developing more effective formulations of the drug for clinical use. Another area of interest is in further elucidating the mechanism of action of N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, which could help to identify new targets for drug development. Additionally, there is interest in exploring the potential therapeutic effects of N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in other neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).
Aplicaciones Científicas De Investigación
N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic effects in treating neurodegenerative diseases, particularly Alzheimer's and Huntington's disease. Studies have shown that N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide can improve cognitive function and memory in animal models of Alzheimer's disease, and can also reduce the accumulation of toxic proteins in the brain that are associated with the disease. In addition, N~2~-(2,5-dimethylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been found to have neuroprotective effects, which may help to slow the progression of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10(2)15-14(17)9-16(20(5,18)19)13-8-11(3)6-7-12(13)4/h6-8,10H,9H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXKMGZDWUDORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NC(C)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[1-(2,4-dichlorobenzoyl)-3-methyl-2(1H)-pyridinylidene]benzamide](/img/structure/B4723411.png)
![5-bromo-2-chloro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4723418.png)


![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4723452.png)
![ethyl (2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4723460.png)
![5-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4723462.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B4723467.png)
![1-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4723480.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)

![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B4723502.png)
![2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4723510.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4723514.png)